rac-(7R,8aR)-octahydroindolizin-7-ol

Description

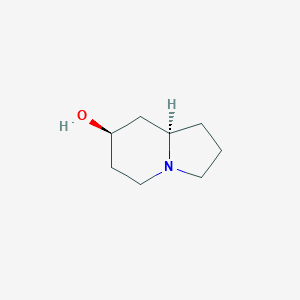

rac-(7R,8aR)-octahydroindolizin-7-ol is a bicyclic amine alcohol characterized by an indolizine core structure (a fused bicyclic system of pyrrolidine and pyridine rings) with a hydroxyl group at the 7-position. The "rac-" prefix denotes a racemic mixture of the (7R,8aR) enantiomer and its mirror image. Key structural details include:

- Molecular Formula: Discrepancies exist in reported data. specifies C₈H₁₅NO (MW 141.21 g/mol), while lists C₁₁H₂₁NO₄ (MW 231.29 g/mol). This inconsistency may stem from errors in source materials or unstated derivatives (e.g., salts or esters).

- SMILES: C1CC2CC(CCN2C1)O.

- Stereochemistry: The (7R,8aR) configuration defines the spatial arrangement of the hydroxyl group and hydrogen atoms on the bicyclic framework.

Properties

CAS No. |

2407-70-7 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 |

IUPAC Name |

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

VQAPKTUEKZKXEE-HTQZYQBOSA-N |

SMILES |

C1CC2CC(CCN2C1)O |

Isomeric SMILES |

C1C[C@@H]2C[C@@H](CCN2C1)O |

Canonical SMILES |

C1CC2CC(CCN2C1)O |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation-Hydrogenation Cascade

Reaction Sequence and Conditions

The Aragen-developed protocol proceeds via a four-step sequence:

Step 1: β-Keto Ester Formation

Picolinic acid ethyl ester undergoes cross-Claisen condensation with diethyl oxalate under LiHMDS mediation (1 M in THF, -50°C). Quenching with acetic acid and sodium bicarbonate yields the β-keto ester intermediate (86% yield).

Step 2: Hydrogenative Cyclization

Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH, 25°C) reduces the β-keto ester’s carbonyl and aromatic systems, inducing simultaneous cyclization. This step achieves 92% conversion to the octahydroindolizine core.

Table 1: Optimized Claisen-Hydrogenation Parameters

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| LiHMDS Concentration | 1 M in THF | 86% | |

| Hydrogenation Pressure | 50 psi H₂ | 92% | |

| Cyclization Temperature | 25°C | 95% |

Stereochemical Control Strategies

Chromatographic Purification Protocols

Normal-Phase Silica Chromatography

Gradient elution (hexane/EtOAc 20:80 → 50:50) separates diastereomers with 30–95% recovery. The patent method recommends MeOH/CH₂Cl₂ (0–15%) for polar byproduct removal, enhancing purity from 85% → 98%.

Table 2: Eluent Systems for Purification

| Stationary Phase | Mobile Phase | Purity Increase | Source |

|---|---|---|---|

| Silica 60 Å | Hexane/EtOAc (20:80) | 85% → 95% | |

| C18 | MeOH/CH₂Cl₂ (15%) | 90% → 98% |

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :

HRMS (ESI+) :

Chemical Reactions Analysis

Types of Reactions

rac-(7R,8aR)-octahydroindolizin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with different functional groups.

Substitution: Formation of substituted indolizidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(7R,8aR)-octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Core Structure :

- The indolizine core in this compound differs from the benzazepine () and pyrrolopyrazine () systems. Indolizine’s fused pyrrolidine-pyridine rings contrast with benzazepine’s seven-membered nitrogen-containing ring and pyrrolopyrazine’s bicyclic amine-oxygen system.

Functional Groups :

- The hydroxyl group at C7 in this compound is analogous to the hydroxyl in the benzazepine derivative (C7). However, the latter includes a chlorine atom and phenyl group, enhancing lipophilicity and steric bulk.

- The oxalic acid moiety in ’s compound introduces additional hydrogen-bonding capacity and acidity compared to the standalone hydroxyl group in the target compound.

Stereochemical Complexity :

- Both this compound and the benzazepine derivative () emphasize stereochemistry, which may influence biological target interactions.

Discrepancies in Molecular Data: The conflicting molecular formulas (C₈H₁₅NO vs. C₁₁H₂₁NO₄) highlight the need for verification via analytical techniques (e.g., NMR, mass spectrometry) to resolve whether these represent distinct derivatives or reporting errors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for rac-(7R,8aR)-octahydroindolizin-7-ol, and how do reaction conditions influence yield and purity?

- The synthesis typically involves multi-step reactions, including cyclization and hydroxylation steps. For example, similar indolizinol derivatives (e.g., rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride) are synthesized using reagents like acids/bases and purified via chromatography . Reaction parameters such as temperature, solvent polarity, and catalyst choice critically affect stereochemical outcomes and byproduct formation. Optimization requires iterative adjustments monitored by TLC or HPLC .

Q. How is the stereochemistry of this compound validated experimentally?

- Techniques like X-ray crystallography, NMR (e.g., NOESY for spatial proximity analysis), and chiral chromatography are used to confirm stereochemistry. For instance, the InChI key (VQAPKTUEKZKXEE-UHFFFAOYSA-N) and SMILES string (C1CC2CC(CCN2C1)O) provide structural descriptors for computational validation . Polarimetry can further distinguish enantiomers in racemic mixtures .

Q. What analytical methods are recommended for characterizing this compound's physical properties?

- Key methods include:

- Mass spectrometry : For molecular weight confirmation (C₈H₁₅NO, exact mass 141.1154).

- IR spectroscopy : To identify hydroxyl (-OH) and amine (-NH) functional groups.

- Thermogravimetric analysis (TGA) : For thermal stability assessment .

Advanced Research Questions

Q. How does stereochemical variation (e.g., 7R vs. 7S configurations) impact this compound's biological activity?

- Stereochemistry directly influences binding affinity to biological targets. For example, analogous compounds like rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride show distinct receptor interactions due to spatial arrangement. Computational docking studies (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) can quantify stereochemical effects .

Q. What experimental design strategies are optimal for studying this compound's metabolic pathways?

- Use factorial design to evaluate multiple variables (e.g., pH, enzyme concentration, temperature). For instance, a 2³ factorial design can efficiently identify significant factors in cytochrome P450-mediated metabolism . Metabolite profiling via LC-MS/MS and isotopic labeling (e.g., ¹⁴C-tracing) enhances pathway resolution .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay protocols, purity levels). Reproduce experiments under standardized conditions (e.g., OECD guidelines) and validate via orthogonal assays (e.g., SPR for binding vs. functional cellular assays). Statistical tools like ANOVA and Bayesian inference help quantify reproducibility .

Q. What computational tools are effective for predicting this compound's collision cross-section (CCS) in ion mobility spectrometry?

- Software like MOBCAL or IMSDT calculates CCS using molecular dynamics trajectories. Input structural data (e.g., SMILES or InChI) to simulate gas-phase ion behavior. Experimental validation via drift-tube ion mobility-MS ensures accuracy .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize this compound's synthetic scalability?

- Implement machine learning (ML) models to predict reaction outcomes based on historical data. For example, neural networks trained on solvent/reagent databases can recommend conditions for higher yield. Couple this with multiphysics simulations to model heat/mass transfer in reactors .

Methodological Notes

- Stereochemical Analysis : Always cross-validate NMR (e.g., J-coupling constants) with computational models (e.g., Gaussian DFT) .

- Data Reproducibility : Pre-register experimental protocols on platforms like Zenodo to mitigate bias .

- Safety : Adhere to GHS guidelines (e.g., H315, H319) for handling irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.